

Literature review of Eupenoxide and related polyketides

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An In-Depth Review of **Eupenoxide** and Related Polyketides for Researchers and Drug Development Professionals

Introduction

Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants.[1] Their biosynthesis involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, in a process catalyzed by enzymes known as polyketide synthases (PKSs).[2][3] This enzymatic machinery gives rise to an astonishing variety of chemical structures, which in turn exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, immunosuppressive, and anti-cholesterol properties.[1][3]

Eupenoxide is a polyketide antibiotic first isolated from the fungus Eupenicillium.[4][5] More recently, it was isolated along with a related vinyl analogue, phomoxide, from a marine-derived fungus of the genus Phoma.[4][6] The initial structural assignment of **eupenoxide** was later revised following its enantioselective total synthesis, which also established its absolute configuration.[4][6][7] This review provides a comprehensive technical overview of **eupenoxide** and related polyketides, focusing on their biosynthesis, chemical synthesis, physicochemical properties, and biological activities, with the aim of serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Polyketide Biosynthesis

Foundational & Exploratory



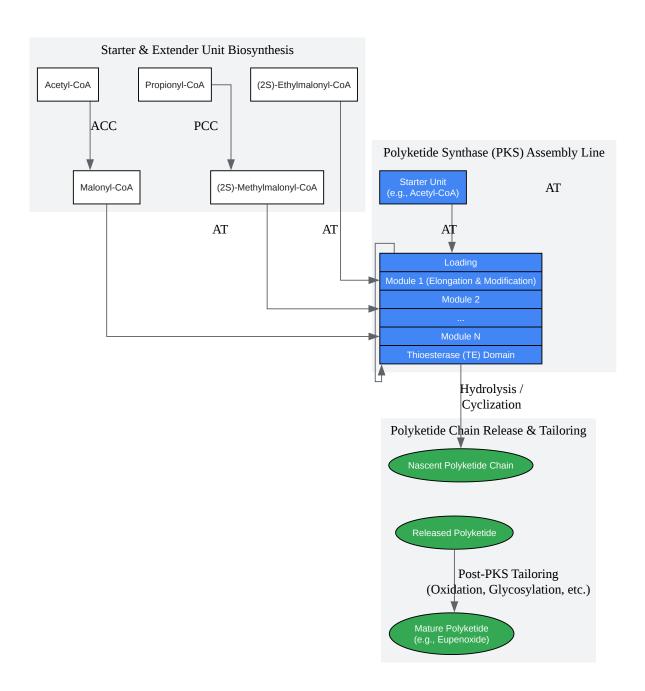


The biosynthesis of polyketides is a fascinating process that mirrors fatty acid synthesis but with greater variability in the choice of building blocks and the extent of reductive processing. The core machinery is the Polyketide Synthase (PKS) enzyme complex, which is broadly classified into three types.[1]

- Type I PKSs: These are large, multifunctional enzymes organized into modules. Each module is responsible for one cycle of chain elongation and contains multiple catalytic domains. They are common in bacteria and fungi.[3]
- Type II PKSs: These are complexes of discrete, monofunctional enzymes that work iteratively to construct the polyketide chain. They are primarily responsible for producing aromatic polyketides.[1]
- Type III PKSs: These are smaller, homodimeric enzymes that function as iterative chalcone synthase-like enzymes, lacking an acyl carrier protein (ACP) domain.[3][8]

The general biosynthetic pathway begins with a "starter unit" (commonly acetyl-CoA) which is elongated by successive additions of "extender units" (most commonly malonyl-CoA).[3] Each elongation step is a decarboxylative Claisen condensation. The resulting β -keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, leading to the vast structural diversity observed in this family of natural products.





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Caption: Generalized Polyketide Biosynthetic Pathway.



Total Synthesis of (+)-Eupenoxide

The enantioselective total synthesis of (+)-**eupenoxide** was accomplished by Mehta and Roy, which was instrumental in revising the stereostructure of the natural product.[4][7] The synthesis starts from the readily available Diels-Alder adduct of cyclopentadiene and p-benzoquinone.

Experimental Protocols: Key Synthesis Steps

The following provides a summary of the key experimental methodologies employed in the synthesis.[6]

- Lipase-Mediated Desymmetrization: The meso-epoxyquinone starting material is subjected to a lipase-mediated desymmetrization to deliver an O-acetate intermediate in high enantiomeric excess (99% ee) and yield (82%).
- DIBAL-H Reduction: The O-acetate is then reduced using diisobutylaluminium hydride (DIBAL-H). This reduction is directed by both the epoxide oxygen and the primary hydroxyl group, leading to a regio- and stereoselective formation of a hydroxy enone.
- Luche Reduction: A subsequent Luche reduction (using NaBH₄ and CeCl₃) of the hydroxy enone is also influenced by the epoxide oxygen, furnishing a cis-1,4-cyclohexenediol in good yield (85%). This diol is a key intermediate en route to the final **eupenoxide** structure.



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